molecular formula C13H16O2 B13955791 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate CAS No. 63021-02-3

1,2,3,4-Tetrahydronaphthalen-2-yl propanoate

Cat. No.: B13955791
CAS No.: 63021-02-3
M. Wt: 204.26 g/mol
InChI Key: KFGJDRMYIZLXNT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalen-2-yl propanoate is a chemical compound with a molecular structure that includes a tetrahydronaphthalene ring system attached to a propanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate typically involves the esterification of 1,2,3,4-tetrahydronaphthalen-2-ol with propanoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalen-2-yl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalen-2-yl propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-2-ol: A precursor in the synthesis of 1,2,3,4-Tetrahydronaphthalen-2-yl propanoate.

    2-Aminotetralin: A compound with a similar tetrahydronaphthalene structure but with an amine group instead of an ester.

    Tetralin: The parent hydrocarbon of the tetrahydronaphthalene family.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

CAS No.

63021-02-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-yl propanoate

InChI

InChI=1S/C13H16O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,2,7-9H2,1H3

InChI Key

KFGJDRMYIZLXNT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2=CC=CC=C2C1

Origin of Product

United States

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